1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog No.
S927838
CAS No.
1785530-87-1
M.F
C14H17N3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,...

CAS Number

1785530-87-1

Product Name

1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

1-ethyl-3-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C14H17N3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C14H17N3/c1-2-17-13-8-9-15-10-12(13)14(16-17)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3

InChI Key

SFHBGYBNKCLHKS-UHFFFAOYSA-N

SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=C3

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=C3
  • Synthesis

    Scientific literature does mention methods for the synthesis of this compound, but research on its applications appears less prevalent [].

  • Chemical Structure

    The presence of the pyrazolo[4,3-c]pyridine core structure suggests potential areas for investigation. Pyrazolopyridines are a class of heterocyclic compounds known for their diverse biological activities []. However, further research is required to determine if 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine possesses similar properties.

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. Its molecular formula is C13H16N2C_{13}H_{16}N_2 with a molecular weight of approximately 204.28 g/mol. The compound features a unique bicyclic structure that includes a pyrazole ring fused to a pyridine ring, contributing to its chemical properties and potential biological activities. The presence of both ethyl and phenyl groups enhances its lipophilicity, which may influence its interaction with biological targets .

The chemical reactivity of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be attributed to the functional groups present in its structure. Common reactions may include:

  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions.
  • Nucleophilic Attack: The nitrogen atoms in the pyrazole and pyridine rings can act as nucleophiles in various chemical transformations.
  • Hydrogenation Reactions: The tetrahydro component indicates potential for hydrogenation under specific conditions.

These reactions allow for the modification of the compound's structure, leading to derivatives with potentially enhanced biological activity or altered pharmacokinetic properties.

Research on the biological activity of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is limited but suggests potential pharmacological properties typical of pyrazolopyridines. Compounds in this class have been associated with various biological activities, including:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacterial strains.
  • Anti-inflammatory Properties: Pyrazolopyridines have shown promise in reducing inflammation in preclinical studies.
  • CNS Activity: Given their structural similarity to known psychoactive compounds, further investigation into their effects on the central nervous system is warranted .

The synthesis of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Starting materials such as ethyl acetoacetate and appropriate phenyl hydrazine derivatives can be reacted under acidic or basic conditions to form the pyrazole ring.
  • Cyclization: Further cyclization steps can lead to the formation of the pyridine ring through cyclodehydration or similar methods.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to achieve high purity levels necessary for biological testing.

1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible bioactivity, it may serve as a lead compound for developing new drugs targeting infectious diseases or inflammatory conditions.
  • Material Science: Its unique structure could be explored for applications in creating novel materials with specific electronic or optical properties.

Interaction studies involving 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are essential for understanding its mechanism of action and potential therapeutic uses. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: Testing its efficacy and safety in animal models to predict human responses.

Such studies are crucial for advancing this compound toward clinical applications.

Several compounds share structural similarities with 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3-Pheynl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineC12H13NC_{12}H_{13}NLacks ethyl substitution; potential for different biological activity .
5-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineC13H16NC_{13}H_{16}NSimilar structure but differs in substitution pattern; may exhibit different pharmacological properties .
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineC6H9N3C_{6}H_{9}N_3Simplified structure; serves as a core scaffold for further modifications .

Uniqueness: The unique combination of an ethyl group and a phenyl group on the pyrazolo ring distinguishes 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from other similar compounds. This specific substitution pattern may influence its biological activity and interaction profile significantly compared to its analogs.

XLogP3

1.6

Dates

Last modified: 08-16-2023

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